Bienvenue dans la boutique en ligne BenchChem!

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

MAO-B inhibition Parkinson's disease Irreversible inhibitor

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (CAS 56862-28-3), the free base of the irreversible MAO-B inhibitor selegiline, belongs to the propargylamine class of monoamine oxidase inhibitors. As the prototypical selective MAO-B inhibitor with an IC50 of 51 nM against MAO-B and 450-fold selectivity over MAO-A (IC50 = 23 μM), this compound serves as the foundational reference standard for Parkinson's disease research, neuroprotection studies, and development of next-generation MAO-B inhibitors.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 56862-28-3
Cat. No. B119156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
CAS56862-28-3
Synonyms1-phenyl-2-(N-2-propynyl)aminopropane
demethyl-deprenyl-DMD
demethyldeprenyl-selegiline
desmethyldeprenyl
desmethylselegiline
desmethylselegiline hydrochloride
desmethylselegiline, (+)-isomer
desmethylselegiline, (+-)-isomer
desmethylselegiline, (-)-isomer
di-N-propargylamphetamine
N-desmethyl-selegiline
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC#C
InChIInChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1
InChIKeyUUFAJPMQSFXDFR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (Selegiline) for Parkinson's Research: Procurement & Scientific Selection Guide


N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (CAS 56862-28-3), the free base of the irreversible MAO-B inhibitor selegiline, belongs to the propargylamine class of monoamine oxidase inhibitors [1]. As the prototypical selective MAO-B inhibitor with an IC50 of 51 nM against MAO-B and 450-fold selectivity over MAO-A (IC50 = 23 μM), this compound serves as the foundational reference standard for Parkinson's disease research, neuroprotection studies, and development of next-generation MAO-B inhibitors . Its defined stereochemistry (2R) is critical, as the (S)-enantiomer exhibits distinctly different pharmacological properties [2].

Why Generic Selegiline Analogs Cannot Substitute for (R)-Deprenyl in Critical Assays


Despite sharing a common propargylamine backbone, substitution of (R)-deprenyl with alternative MAO-B inhibitors or enantiomers introduces quantifiable confounding variables. Selegiline's unique profile combines potent, irreversible MAO-B inhibition (IC50 = 51 nM) with 450-fold selectivity over MAO-A, a property not uniformly shared by newer agents like safinamide (reversible inhibitor) or rasagiline (different metabolite profile) [1]. Critically, the (S)-enantiomer of deprenyl demonstrates markedly reduced MAO-B selectivity and lacks the neuroprotective, anti-apoptotic activity associated with the (R)-form in neuronal cell models [2]. Furthermore, selegiline's distinct catecholaminergic activity enhancer (CAE) effect, which is independent of MAO-B inhibition, is absent in many structural analogs [3]. These differences preclude direct interchangeability in experiments requiring precise mechanistic interrogation.

Quantitative Differentiation of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine from MAO-B Inhibitor Comparators


MAO-B Inhibitory Potency: Head-to-Head Comparison of Selegiline vs. Rasagiline

Selegiline demonstrates an IC50 of 51 nM for MAO-B, compared to rasagiline's reported IC50 of 1-2 nM in isolated enzyme assays [1]. While rasagiline exhibits higher potency in vitro, this difference does not translate to superior clinical efficacy. A head-to-head 3-year retrospective case-control study in Parkinson's patients found no intra-class differences in motor symptom control between selegiline and rasagiline, with both demonstrating equivalent levodopa-sparing effects [2]. For procurement, selegiline remains the preferred choice for studies requiring the original reference compound with an extensive 50-year literature base, while rasagiline may be considered for assays demanding higher in vitro potency.

MAO-B inhibition Parkinson's disease Irreversible inhibitor

MAO-A/MAO-B Selectivity Index: Selegiline vs. Pargyline and Novel Propargylamines

Selegiline exhibits a 450-fold selectivity for MAO-B (IC50 = 51 nM) over MAO-A (IC50 = 23 μM) . In contrast, the non-selective MAO inhibitor pargyline displays an IC50 of approximately 5-10 nM for both isoforms, resulting in a selectivity index near 1 [1]. This marked difference in isoform specificity is critical for experiments aiming to isolate MAO-B-mediated effects without confounding MAO-A inhibition. Selegiline's high selectivity enables in vivo studies at doses (e.g., 10 mg/day in humans) that do not require dietary tyramine restriction, a practical advantage over non-selective inhibitors [2].

MAO selectivity Enzyme inhibition Structure-activity relationship

Oral Bioavailability and First-Pass Metabolism: Selegiline vs. Transdermal Formulation

Selegiline undergoes extensive first-pass metabolism, resulting in low oral bioavailability of approximately 10% (range 4.4-20% depending on food intake) [1]. This contrasts with the transdermal patch formulation, which achieves ~73% bioavailability and bypasses hepatic metabolism, leading to a distinct metabolite profile with reduced amphetamine-like metabolites [2]. For in vivo studies, researchers must account for these pharmacokinetic differences: oral selegiline yields significant levels of L-methamphetamine and L-amphetamine (metabolites with potential confounding effects), whereas transdermal delivery minimizes these metabolites [3]. The compound's short oral half-life of 1.5-3.5 hours (single dose) further necessitates careful dosing schedule design in preclinical models [4].

Pharmacokinetics Bioavailability Metabolism

Enantiomeric Specificity: (R)-Deprenyl vs. (S)-Deprenyl in Neuroprotection

The (R)-enantiomer of deprenyl (selegiline) demonstrates potent anti-apoptotic and neuroprotective effects in neuronal cell models, whereas the (S)-enantiomer is largely inactive in these assays [1]. Studies in serum-deprived PC12 cells show that (R)-deprenyl at 10 nM to 1 μM prevents apoptosis and maintains mitochondrial membrane potential, while (S)-deprenyl shows no significant protection at equivalent concentrations [2]. This stereospecificity extends to in vivo models: (R)-deprenyl at 0.25 mg/kg/day protects against MPTP-induced dopaminergic neurodegeneration in mice, while (S)-deprenyl fails to provide comparable neuroprotection [3]. The (R)-configuration is therefore non-negotiable for studies investigating deprenyl's neuroprotective mechanisms.

Enantiomer Neuroprotection Apoptosis

Differential Adverse Event Signals: Selegiline vs. Rasagiline and Safinamide

Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals distinct safety signal profiles among MAO-B inhibitors [1]. Selegiline uniquely demonstrates signals for hypocomplementemia, hepatic cyst, hepatic function abnormal, liver disorder, and cholangitis, which were not observed with rasagiline or safinamide [2]. Conversely, tyramine reaction signals were detected only for rasagiline, not selegiline or safinamide. REM sleep behavior disorder was not detected as an adverse event signal for safinamide, suggesting a potential benefit of its non-dopaminergic properties. These differential safety profiles are essential considerations for clinical study design and patient stratification in Parkinson's disease research.

Safety profile Adverse events Pharmacovigilance

Catecholaminergic Activity Enhancer (CAE) Effect: Selegiline vs. MAO-B-Independent Analogs

Selegiline possesses a unique catecholaminergic activity enhancer (CAE) effect that is independent of its MAO-B inhibitory activity [1]. This property, absent in many structural analogs, enhances the electrical stimulation-induced release of dopamine, noradrenaline, and serotonin from isolated brain stem preparations [2]. Studies demonstrate that selegiline at 0.01-0.1 mg/kg in rats significantly enhances catecholamine release, whereas the MAO-B-inactive analog (−)-1-phenyl-2-propylaminopentane retains the CAE effect but lacks enzyme inhibition. This dual pharmacology distinguishes selegiline from pure MAO-B inhibitors like safinamide, which lacks the CAE property. The CAE effect may contribute to selegiline's unique neuroprotective and cognitive-enhancing profile independent of dopamine metabolism modulation.

CAE effect Neuroenhancement Dopamine release

Optimal Application Scenarios for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine in Scientific and Industrial Settings


Foundational Parkinson's Disease Research Requiring Extensive Literature Support

Selegiline serves as the benchmark reference compound for Parkinson's disease research due to its 50-year publication history and well-characterized pharmacology [6]. The compound's defined MAO-B inhibitory potency (IC50 = 51 nM) and 450-fold selectivity provide a validated baseline for evaluating novel MAO-B inhibitors or combination therapies . This extensive literature base enables robust data interpretation and comparison across studies, making selegiline the preferred choice for foundational research and longitudinal studies where historical data integration is essential.

Neuroprotection and Anti-Apoptotic Mechanism Studies in Neuronal Cell Models

The (R)-enantiomer of deprenyl demonstrates potent, stereospecific neuroprotection against apoptosis in serum-deprived PC12 cells and MPTP-induced neurodegeneration models [6]. This property is distinct from its MAO-B inhibitory activity and is absent in the (S)-enantiomer. Researchers investigating neuroprotective mechanisms, mitochondrial apoptosis regulation, and α-synuclein toxicity modulation should utilize this compound as the positive control, with careful verification of enantiomeric purity to avoid false negative results .

Pharmacokinetic Studies of First-Pass Metabolism and Metabolite Profiling

With oral bioavailability of approximately 10% and extensive first-pass metabolism generating L-methamphetamine and L-amphetamine, selegiline provides a well-characterized model for studying prodrug activation and metabolite-mediated pharmacology [6]. The compound's short oral half-life (1.5-3.5 hours) and fat-dependent absorption enable controlled investigation of formulation strategies, including transdermal delivery systems that achieve 73% bioavailability with altered metabolite profiles .

Comparative Pharmacology Studies Differentiating MAO-B Inhibitor Classes

Selegiline's unique combination of irreversible MAO-B inhibition, high selectivity (450-fold), and CAE effect distinguishes it from newer agents like safinamide (reversible inhibitor) and rasagiline (different metabolite profile) [6]. Researchers conducting comparative pharmacology studies can use selegiline as the prototypical irreversible propargylamine to establish class-specific effects, enabling systematic evaluation of structure-activity relationships and mechanistic differentiation among MAO-B inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.